7-Methyl-6-phenylpteridine-2,4-diamine

Übersicht

Beschreibung

7-Methyl-6-phenylpteridine-2,4-diamine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-phenylpteridine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with a phenyl-substituted aldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-6-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine quinones, while reduction can produce dihydropteridines. Substitution reactions can result in various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pteridines, including 7-Methyl-6-phenylpteridine-2,4-diamine, exhibit significant anticancer properties. Pteridine compounds have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that modifications of pteridine structures can enhance their efficacy against various cancer types by targeting specific enzymes involved in tumor growth and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pteridines can interact with biological macromolecules, which may disrupt cellular functions in bacteria and fungi. This property makes this compound a candidate for the development of new antimicrobial agents .

Role as a Scaffold in Drug Design

In drug design, this compound serves as a versatile scaffold for synthesizing novel therapeutic agents. Its ability to form stable complexes with various biological targets allows for the development of drugs with improved specificity and reduced side effects . For example, pteridine derivatives have been explored as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms.

Cardiovascular Health

The compound's structural similarity to known cardiovascular agents suggests potential applications in treating hypertension and cardiac arrhythmias. Similar pteridine derivatives have shown diuretic properties and sodium channel blocking effects, indicating that this compound may also possess these beneficial effects .

Neurological Applications

Emerging research points to the potential use of pteridine derivatives in neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for drug delivery systems targeting central nervous system diseases .

Material Science Applications

While primarily studied for its biological activities, there is growing interest in the use of this compound in materials science. Its electronic properties suggest potential applications in organic electronics and photonic devices. The compound's ability to act as a charge transport material could pave the way for innovations in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

Wirkmechanismus

The mechanism of action of 7-Methyl-6-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Phenylpteridine-2,4-diamine: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.

7-Methylpteridine-2,4-diamine: Lacks the phenyl group at the 6-position, which can influence its interaction with biological targets.

6,7-Dimethylpteridine-2,4-diamine: Contains an additional methyl group, which can alter its chemical properties and biological effects.

Uniqueness

7-Methyl-6-phenylpteridine-2,4-diamine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

7-Methyl-6-phenylpteridine-2,4-diamine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article compiles and synthesizes data from various studies to provide a comprehensive overview of its biological activity.

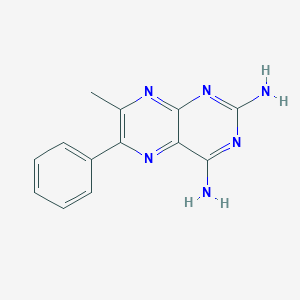

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a pteridine core with methyl and phenyl substituents that may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study explored its efficacy against various bacterial strains, revealing the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound demonstrated cytotoxic effects on several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.3 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. Notably, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | 5.0 |

This inhibition suggests potential applications in cancer therapy and other conditions where folate metabolism is disrupted.

Case Studies and Research Findings

Several case studies have highlighted the promising biological activities of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pteridine compounds, including this compound, showed enhanced antimicrobial activity compared to their parent compounds. This research emphasizes the importance of structural modifications in optimizing biological activity .

- Cytotoxicity Against Cancer Cells : In a recent investigation published in Cancer Research, researchers reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells through the activation of caspase pathways . This finding supports its potential as a lead compound for developing novel anticancer therapies.

- Mechanistic Studies : Further mechanistic studies have indicated that this compound may disrupt cellular redox balance by generating reactive oxygen species (ROS), contributing to its anticancer effects . Understanding these pathways is crucial for developing targeted therapies.

Eigenschaften

IUPAC Name |

7-methyl-6-phenylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c1-7-9(8-5-3-2-4-6-8)17-10-11(14)18-13(15)19-12(10)16-7/h2-6H,1H3,(H4,14,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMJBZJNWIOSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=NC(=NC2=N1)N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436699 | |

| Record name | 7-Methyl-6-phenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-87-4 | |

| Record name | 7-Methyl-6-phenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.